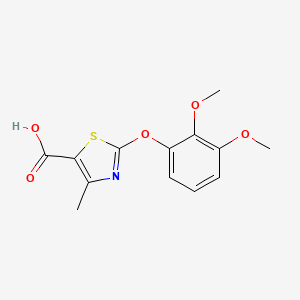

2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring substituted with a carboxylic acid group, a methyl group, and a 2,3-dimethoxyphenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the 2,3-Dimethoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the thiazole ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

- 2-(2,3-Dimethoxyphenoxy)nicotinic acid

- 2-(2,2-Dimethyl-propionylamino)nicotinic acid

- 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid

- 5-Chloro-6-(4-fluoro-2-methoxyphenoxy)nicotinic acid

Comparison: Compared to similar compounds, 2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid is unique due to the presence of the thiazole ring and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(2,3-Dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H13N1O5S

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:

- Antioxidant Properties : Studies have demonstrated that thiazole derivatives exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. It has been linked to decreased levels of pro-inflammatory cytokines in animal models of inflammation .

- Antidiabetic Activity : The compound has exhibited protective effects against hyperglycemia and insulin resistance. In diabetic rat models, administration led to improved glucose tolerance and reduced serum lipid levels .

- Antimicrobial Activity : Some derivatives of thiazole compounds have shown promising results against various microbial strains, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Cytokine Modulation : It appears to inhibit the expression of inflammatory cytokines through the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses .

- Regulation of Metabolic Pathways : The compound may influence metabolic pathways related to glucose metabolism and lipid profiles, contributing to its antidiabetic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on diabetic rats assessed the impact of this compound on oxidative stress markers. Results showed a significant reduction in malondialdehyde (MDA) levels and an increase in antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) after four weeks of treatment .

Study 2: Antidiabetic Properties

In another experiment involving streptozotocin-induced diabetic rats, administration of the compound resulted in:

- Decreased serum glucose levels

- Improved insulin sensitivity

- Normalization of lipid profiles , with a significant reduction in triglycerides and cholesterol .

Study 3: Antimicrobial Activity

A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives displayed effective inhibition against Gram-positive bacteria at concentrations as low as 3.91 µg/mL .

Data Summary Table

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S/c1-7-11(12(15)16)20-13(14-7)19-9-6-4-5-8(17-2)10(9)18-3/h4-6H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECNUJZOMFOHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2=CC=CC(=C2OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.